BenchChemオンラインストアへようこそ!

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine

CNS drug discovery kinase inhibitor design physicochemical profiling

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine (CAS 691873-28-6) is a synthetic small-molecule building block belonging to the morpholinopyrimidine class, characterized by a 2,6-dimethylmorpholine ring attached to a 2-isopropyl-6-methylpyrimidine core. With a molecular formula of C₁₄H₂₃N₃O, a molecular weight of 249.35 g/mol, a predicted logP of 2.57–2.7, and a topological polar surface area of ~38 Ų, this scaffold occupies physicochemical space consistent with CNS-penetrant and orally bioavailable kinase inhibitor leads.

Molecular Formula C14H23N3O
Molecular Weight 249.358
CAS No. 691873-28-6
Cat. No. B2683307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine
CAS691873-28-6
Molecular FormulaC14H23N3O
Molecular Weight249.358
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC(=NC(=C2)C)C(C)C
InChIInChI=1S/C14H23N3O/c1-9(2)14-15-10(3)6-13(16-14)17-7-11(4)18-12(5)8-17/h6,9,11-12H,7-8H2,1-5H3
InChIKeyBHGVTJFROQCXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine (CAS 691873-28-6): Procurement-Grade Morpholinopyrimidine Building Block for Kinase-Targeted Discovery


4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine (CAS 691873-28-6) is a synthetic small-molecule building block belonging to the morpholinopyrimidine class, characterized by a 2,6-dimethylmorpholine ring attached to a 2-isopropyl-6-methylpyrimidine core . With a molecular formula of C₁₄H₂₃N₃O, a molecular weight of 249.35 g/mol, a predicted logP of 2.57–2.7, and a topological polar surface area of ~38 Ų, this scaffold occupies physicochemical space consistent with CNS-penetrant and orally bioavailable kinase inhibitor leads [1]. It is commercially supplied at purities of ≥90% to ≥97% (Key Organics, MolCore) and is intended exclusively for research and development use .

Why Generic Morpholinopyrimidine Substitution Fails: 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine Differentiators


The 2,6-dimethylmorpholine group is not a simple isostere of morpholine; published SAR from the pyrimidine PI3K/mTOR inhibitor field demonstrates that replacing morpholine with cis-2,6-dimethylmorpholine can alter PI3Kα and mTOR potency by 90- to 200-fold, underscoring that the two heterocycles are pharmacologically non-interchangeable [1]. Furthermore, the 2-isopropyl-6-methyl substitution pattern on the pyrimidine core distinguishes this compound from other morpholinopyrimidines bearing different C2/C6 substituents (e.g., phenyl, pyridyl, thienopyrimidine), which exhibit divergent kinase selectivity profiles and physicochemical properties [2]. These structural features collectively generate a unique hydrogen-bond-acceptor-only surface (four HBA, zero HBD) and a defined logP window (2.57–2.7) that may be critical for target engagement, solubility, and permeability in specific discovery programs. Consequently, generic replacement with an unsubstituted morpholine analog or an alternative pyrimidine substitution pattern carries a high risk of potency loss and altered selectivity.

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine: Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Advantage: Predicted logP 2.57 vs. Morpholine Analog (logP 1.17) for CNS-Penetrant Kinase Design

The target compound has a predicted logP (KowWIN) of 2.57, which is 1.40 log units higher than the unsubstituted morpholine analog 4-(2-isopropyl-6-methyl-4-pyrimidinyl)morpholine (predicted logP ~1.17 for C₁₂H₁₉N₃O, MW 221.30) [1]. This difference places the dimethyl compound in the favorable CNS drug-like logP range (2–4), whereas the des-methyl analog falls below the typical lower bound for optimal passive BBB permeability [2]. The increased lipophilicity arises from the two additional methyl groups on the morpholine ring, which also increase molecular weight by 28 Da and add two topological carbons without introducing hydrogen-bond donors.

CNS drug discovery kinase inhibitor design physicochemical profiling

Kinase Inhibitor Scaffold: 2,6-Dimethylmorpholine Modification Alters PI3Kα/mTOR Potency by >90-Fold Relative to Morpholine

In a pyrazolopyrimidine mTOR inhibitor series, replacing the morpholine group with cis-2,6-dimethylmorpholine resulted in a 90-fold reduction in PI3Kα potency and a 200-fold reduction in mTOR potency (Table 2 of the cited reference) [1]. Similarly, a 2016 SAR study on 4,6-diarylpyrimidine PI3K inhibitors demonstrated that substituting C4 morpholine with 2,6-dimethylmorpholine significantly altered both potency and isoform selectivity [2]. These data establish that the 2,6-dimethylmorpholine group is not a silent structural feature; it profoundly impacts kinase binding, likely through conformational constraints and altered hydrogen-bonding geometry with the kinase hinge region. The target compound, bearing this moiety on a 2-isopropyl-6-methylpyrimidine core, is therefore positioned as a distinct chemotype within the morpholinopyrimidine kinase inhibitor family.

PI3K inhibitor mTOR inhibitor kinase selectivity medicinal chemistry SAR

Protease Assay Compatibility: Literature Precedent for Factor Xa and Lethal Factor Inhibitor Screening

AngeneChem’s product literature associates this compound with the publication 'Microsphere-based protease assays and screening application for lethal factor and factor Xa' (Cytometry Part A, 2006) [1]. While the specific IC₅₀ values for this compound against Factor Xa or anthrax lethal factor are not publicly available in the abstract, the association indicates the compound was utilized in a high-throughput flow-cytometry-based protease inhibitor screen [2]. This provides a documented precedent for the compound's application in protease drug discovery, distinguishing it from other morpholinopyrimidines that lack any protease screening annotation.

protease inhibitor factor Xa high-throughput screening microsphere assay

Commercial Purity Benchmarks: ≥97% (NLT) vs. ≥90% for Demanding Synthetic and Biological Applications

The compound is available from multiple vendors at two distinct purity tiers: >90% (Key Organics / J&K Scientific) and NLT 97% (MolCore) . In comparison, the des-methyl morpholine analog 4-(2-isopropyl-6-methyl-4-pyrimidinyl)morpholine (CAS 383146-31-4) is typically supplied at 97% from MolCore as well, but the 2,6-dimethyl variant offers a higher-purity option for applications where trace impurities could affect biological assay reproducibility or downstream synthetic yields . The MDL number MFCD03102713 and ChemSpider ID 3522665 facilitate unambiguous registration and cross-referencing across procurement platforms .

chemical procurement purity specification building block quality reproducibility

Optimal Deployment Scenarios for 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine in Drug Discovery and Chemical Biology


CNS-Penetrant Kinase Inhibitor Lead Generation

The predicted logP of 2.57 and zero hydrogen-bond donors position this scaffold within the favorable CNS drug-like property space (logP 2–4, HBD ≤1) . Medicinal chemistry teams pursuing brain-penetrant kinase inhibitors (e.g., PI3K, mTOR, PRMT) can use this compound as a privileged fragment for library synthesis, leveraging the class-level evidence that the 2,6-dimethylmorpholine group profoundly influences kinase potency and selectivity relative to morpholine [1].

Protease Inhibitor High-Throughput Screening Campaigns

The documented association with a microsphere-based protease assay for Factor Xa and anthrax lethal factor provides a unique annotation for protease-focused screening cascades [2]. Researchers can incorporate this scaffold into focused protease inhibitor libraries, using the existing screening methodology precedent to design follow-up biochemical and cellular assays.

Structure-Activity Relationship (SAR) Exploration Around Morpholinopyrimidine Cores

The combination of a 2-isopropyl-6-methylpyrimidine with a 2,6-dimethylmorpholine creates a distinct three-dimensional and electronic environment, as supported by the >90-fold potency shifts observed in class-level kinase inhibitor SAR [1]. This compound serves as a key intermediate for systematic variation of the C2 and C6 pyrimidine substituents, enabling the construction of SAR tables that map substituent effects on potency, selectivity, and ADME properties.

Chemical Probe Development for Epigenetic Targets (PRMTs)

The pyrimidine-morpholine scaffold is represented in known PRMT inhibitors (e.g., MS023, MS049), and the 2,6-dimethylmorpholine group has been shown to interact with the substrate-binding pocket of type I PRMTs [3]. This compound could be elaborated into selective PRMT4/CARM1 or PRMT6 chemical probes by appending appropriate warheads to the pyrimidine C4 position, building on the established kinase inhibitor SAR.

Quote Request

Request a Quote for 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.